molecular formula C10H7BrINO2 B6212205 methyl 5-bromo-2-iodo-1H-indole-3-carboxylate CAS No. 1905485-20-2

methyl 5-bromo-2-iodo-1H-indole-3-carboxylate

Cat. No.: B6212205
CAS No.: 1905485-20-2
M. Wt: 380
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate typically involves the bromination and iodination of indole derivatives. One common method starts with 5-bromo-1H-indole, which is then iodinated under controlled conditions. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) with the addition of pyridine and trichloroacetyl chloride at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution: Reagents like n-butyllithium or phenylmagnesium bromide in anhydrous conditions.

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-indole-3-carboxylate
  • Methyl 6-methoxy-1H-indole-3-carboxylate
  • Methyl 5-methoxy-1H-indole-3-carboxylate

Comparison: Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. The dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-2-iodo-1H-indole-3-carboxylate involves the bromination and iodination of 1H-indole-3-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "1H-indole-3-carboxylic acid", "Bromine", "Iodine", "Thionyl chloride", "Methyl alcohol", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide" ], "Reaction": [ "1. Bromination of 1H-indole-3-carboxylic acid with bromine and thionyl chloride in dimethylformamide and triethylamine to yield 5-bromo-1H-indole-3-carboxylic acid.", "2. Iodination of 5-bromo-1H-indole-3-carboxylic acid with iodine and diisopropylethylamine in dimethylformamide to yield methyl 5-bromo-2-iodo-1H-indole-3-carboxylate.", "3. Esterification of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate with methyl alcohol and N,N'-dicyclohexylcarbodiimide in dimethylformamide to yield the final product, methyl 5-bromo-2-iodo-1H-indole-3-carboxylate." ] }

CAS No.

1905485-20-2

Molecular Formula

C10H7BrINO2

Molecular Weight

380

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.